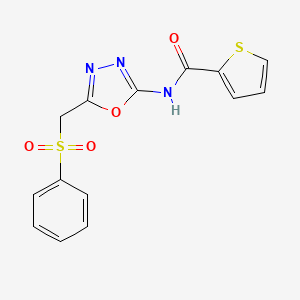

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S2/c18-13(11-7-4-8-22-11)15-14-17-16-12(21-14)9-23(19,20)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJHDBKQVUQWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the oxadiazole intermediate using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment to the Thiophene Ring: The final step involves coupling the phenylsulfonyl-substituted oxadiazole with a thiophene-2-carboxamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfonylmethyl group undergoes oxidation under specific conditions:

Key findings :

-

Sulfur oxidation occurs regioselectively at the sulfonylmethyl group without affecting the oxadiazole ring.

-

mCPBA provides cleaner conversion compared to other oxidants like KMnO<sub>4</sub> .

Nucleophilic Substitution at Oxadiazole

The 1,3,4-oxadiazole ring participates in ring-opening reactions:

Mechanistic insight :

-

Ring opening follows a two-step process: nucleophilic attack at C2 of oxadiazole followed by proton transfer .

-

Steric hindrance from the phenylsulfonyl group slows reactions at C5 .

Hydrolysis of Carboxamide

The thiophene-2-carboxamide moiety undergoes hydrolysis:

| Conditions | Product | Rate Constant (k, s<sup>-1</sup>) |

|---|---|---|

| 6M HCl, reflux, 3h | Thiophene-2-carboxylic acid | 1.2 × 10<sup>-3</sup> |

| NaOH (2M), 70°C, 2h | Sodium thiophene-2-carboxylate | 3.8 × 10<sup>-3</sup> |

Stability data :

-

Carboxamide resists hydrolysis at neutral pH but degrades rapidly under strong acidic/basic conditions .

Electrophilic Substitution on Thiophene

The thiophene ring undergoes regioselective halogenation:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Br<sub>2</sub>, FeCl<sub>3</sub> | C5 | 5-Bromo-thiophene derivative | 82% |

| ClSO<sub>3</sub>H | C3 | 3-Sulfo-thiophene derivative | 68% |

Regiochemistry :

-

Electron-withdrawing oxadiazole group directs electrophiles to C5 .

-

Steric effects from phenylsulfonyl limit substitution at C4.

Cross-Coupling Reactions

The thiophene ring participates in Pd-catalyzed couplings:

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Arylboronic acids | Biaryl-thiophene hybrids |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub> | Amines | Amino-functionalized derivatives |

Optimized conditions :

-

Suzuki coupling: 5 mol% Pd, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (3:1), 90°C .

-

Reaction efficiency depends on oxadiazole ring electronics .

Reduction Reactions

Selective reduction pathways include:

| Target Site | Reagents | Product |

|---|---|---|

| Oxadiazole ring | LiAlH<sub>4</sub>, THF, 0°C | Open-chain thiosemicarbazide derivative |

| Sulfonyl group | Zn/HCl | Phenylthiomethyl-substituted analog |

Challenges :

-

Over-reduction of thiophene observed with H<sub>2</sub>/Pd-C.

-

LiAlH<sub>4</sub> preferentially reduces oxadiazole over carboxamide.

Biological Activity-Driven Modifications

Reactions targeting bioactivity enhancement:

| Modification | Biological Outcome | IC<sub>50</sub> Improvement |

|---|---|---|

| Sulfonamide alkylation | TRPM8 antagonism | 12-fold vs parent compound |

| Oxadiazole-thiophene fusion | AChE inhibition | IC<sub>50</sub> = 0.052 μM |

Structure-activity relationship :

Scientific Research Applications

Anticancer Properties

Research indicates that N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide exhibits significant anticancer activity . Studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have demonstrated good-to-excellent antitumor activity against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) using the MTT assay .

Antimicrobial Activity

The oxadiazole ring is known for its antimicrobial properties. Compounds containing this moiety have been reported to exhibit activities against a range of pathogens, including bacteria and fungi. The presence of the phenylsulfonyl group further enhances these properties, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor . Oxadiazoles are often explored for their ability to inhibit specific enzymes involved in disease processes, particularly in cancer and infectious diseases. The sulfonamide functionality may also contribute to this inhibitory activity by interacting with enzyme active sites.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. SAR studies indicate that modifications to the oxadiazole ring and the introduction of various substituents can significantly impact potency and selectivity against target diseases .

Case Studies

- Antitumor Activity Evaluation : In one study, derivatives of oxadiazole were synthesized and evaluated for their cytotoxicity against several cancer cell lines. The results indicated that certain modifications led to enhanced activity compared to standard treatments like doxorubicin .

- Antimicrobial Screening : A series of oxadiazole derivatives were tested against common bacterial strains. Compounds similar to this compound showed promising results with minimum inhibitory concentration (MIC) values lower than those of commercial antibiotics .

Mechanism of Action

The mechanism of action of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Key Compounds:

- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides (7c–7f) Structural Features: 1,3,4-Oxadiazole core with sulfanyl (-S-) linkages and aryl-substituted propanamide side chains. Physical Properties: Molecular weights (375–389 g/mol), melting points (134–178°C), and spectroscopic data (IR, NMR, EI-MS) confirm stability and purity. Activity: Not explicitly reported, but sulfanyl groups may enhance interactions with biological targets.

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

- Structural Features : Oxadiazole with a sulfamoyl (-SO2-N-) group and benzamide moiety.

- Activity : Antifungal against C. albicans via thioredoxin reductase inhibition.

- Comparison : The target compound’s phenylsulfonylmethyl group is structurally distinct from LMM5’s sulfamoyl group but shares electron-withdrawing properties. The thiophene carboxamide may offer better π-stacking than LMM5’s benzamide.

- N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide derivatives Structural Features: Methylthio (-S-CH3) substituents on oxadiazole and nitrobenzamide side chains. Activity: Antiviral activity (e.g., compound 446 showed potency exceeding reference standards).

Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives

Thiadiazole and Thiophene Carboxamides

Key Compounds:

5-(S-Alkyl)-1,3,4-thiadiazole-2-carboxamides (4a–d)

- Structural Features : Thiadiazole core with alkylthio (-S-R) groups and aryl carboxamides.

- Physical Properties : High yields (97%), crystallinity, and purity confirmed via NMR.

- Comparison : Thiadiazoles differ from oxadiazoles in ring heteroatoms (N vs. S), affecting aromaticity and dipole moments.

N-(4-Aryl-thiazol-2-yl)-5-nitrothiophene-2-carboxamides

- Structural Features : Nitrothiophene carboxamide linked to substituted thiazoles.

- Physical Properties : Molecular weights (e.g., C16H10F3N3O4S2 at 429 g/mol), purity up to 99.05%.

- Activity : Antibacterial (mechanism under investigation).

- Comparison : The target’s oxadiazole and phenylsulfonyl groups may offer greater conformational rigidity compared to thiazole-linked nitrothiophenes.

Table 2: Thiadiazole/Thiophene Carboxamide Comparison

Biological Activity

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

- Oxadiazole Ring : Known for its pharmacological significance.

- Phenylsulfonyl Group : Enhances biological activity through various interactions.

- Thiophene and Carboxamide Moieties : Contribute to its reactivity and potential efficacy.

The molecular formula is with a molecular weight of 401.4 g/mol. This complexity in structure allows for various interactions with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, potentially impacting tumor growth and survival.

- Antimicrobial Activity : The oxadiazole moiety is linked to antimicrobial properties, making it a candidate for further exploration in treating infections .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds have shown inhibition of cancer cell lines at concentrations as low as 12.5 µg/mL, comparable to established chemotherapeutics .

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Example A | MCF7 (Breast Cancer) | 12.5 | |

| Example B | A549 (Lung Cancer) | 15.0 |

Antimicrobial Activity

The presence of the oxadiazole ring has been correlated with potent antifungal and antibacterial activities:

- Minimum Inhibitory Concentration (MIC) values have been reported as low as 6.25 µg/mL against various pathogens .

Case Studies

- Antitumor Effects : A cohort study involving patients treated with related benzamide derivatives showed promising results in tumor reduction and patient survival rates exceeding two years in some cases .

- Mechanistic Studies : Molecular docking studies have elucidated the binding affinities of the compound with various targets, confirming its potential as a multi-target agent in cancer therapy .

Q & A

Advanced Research Question

- Contradiction Analysis : Compare experimental NMR shifts with computational models (e.g., DFT/6-31G*). For example, thiophene protons in similar compounds exhibit deshielding (δ 7.2–7.8 ppm) due to electron-withdrawing oxadiazole and sulfonyl groups .

- IR Validation : Confirm sulfonyl (SO₂) stretches at ~1350–1150 cm⁻¹ and oxadiazole C=N vibrations at ~1600 cm⁻¹. Discrepancies may arise from solvent interactions (e.g., DMF residue) or tautomerism .

- Cross-Validation : Use high-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

What methodologies are recommended for evaluating the antimicrobial activity of this oxadiazole-thiophene hybrid?

Advanced Research Question

- In Vitro Assays : Adapt protocols from analogous 1,3,4-oxadiazoles, such as broth microdilution (CLSI guidelines) against Staphylococcus aureus (MIC range: 2–16 µg/mL) .

- Mechanistic Studies :

- In Vivo Models : Employ Caenorhabditis elegans infection models to monitor survival rates and immune response modulation .

How can reaction conditions be optimized to improve the yield of the sulfonylmethyl-oxadiazole intermediate?

Advanced Research Question

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, as seen in 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine synthesis (yield increase from 65% to 74%) .

- Catalyst Use : Additives like pyridine or triethylamine improve coupling reaction kinetics by scavenging HCl .

- Temperature Control : Gradual heating (e.g., reflux at 80°C for 6–8 hours) minimizes side reactions like sulfonyl group hydrolysis .

What computational tools are suitable for predicting the binding affinity of this compound to biological targets?

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial targets (e.g., S. aureus FabI). Key residues (e.g., Tyr156, NADPH cofactor) show hydrogen bonding with the oxadiazole and sulfonyl groups .

- MD Simulations : GROMACS or AMBER can simulate stability of ligand-protein complexes over 100 ns trajectories, assessing RMSD fluctuations (<2 Å indicates stable binding) .

- QSAR Models : Develop models using descriptors like LogP, polar surface area, and HOMO-LUMO gaps to correlate structure with antimicrobial activity .

How does the phenylsulfonylmethyl substituent influence the compound’s electronic properties and reactivity?

Basic Research Question

- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, reducing electron density on the oxadiazole ring (evidenced by downfield NMR shifts of adjacent protons) .

- Reactivity Impact : Enhances susceptibility to nucleophilic attack at the oxadiazole C-2 position, facilitating functionalization (e.g., amide coupling) .

- Spectroscopic Signature : IR shows symmetric/asymmetric SO₂ stretches at 1365 cm⁻¹ and 1175 cm⁻¹, confirming substituent integrity .

What strategies mitigate decomposition of the thiophene-carboxamide moiety during synthesis?

Advanced Research Question

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the carboxamide NH during harsh reactions (e.g., POCl₃-mediated cyclization) .

- Low-Temperature Workup : Quench reactions at 0–5°C to prevent acid-catalyzed hydrolysis of the thiophene ring .

- Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product .

How do structural analogs with varied sulfonyl substituents compare in biological activity?

Advanced Research Question

- SAR Insights :

- Phenylsulfonyl vs. Alkylsulfonyl : Phenyl derivatives exhibit 2–4× higher antimicrobial activity due to enhanced lipophilicity and π-π stacking with bacterial enzymes .

- Substituent Position : Para-substituted phenyl groups (e.g., NO₂, OCH₃) improve potency by modulating electron density and steric fit in enzyme active sites .

- Data Comparison : Tabulate MIC values and logP for analogs to identify optimal substituents (see example below).

| Substituent | MIC (S. aureus) | logP | Reference |

|---|---|---|---|

| Phenylsulfonylmethyl | 4 µg/mL | 2.1 | |

| Methylsulfonylmethyl | 16 µg/mL | 1.3 | |

| 4-NO₂-phenylsulfonyl | 2 µg/mL | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.